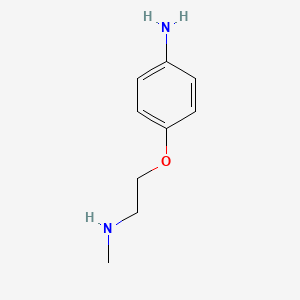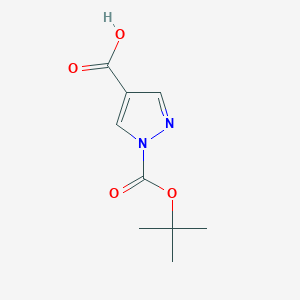
N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group and a piperazinylacetamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 4-ethoxyaniline with piperazine and acetic anhydride. The process can be summarized as follows:
Step 1: 4-ethoxyaniline is reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol.
Step 2: The resulting intermediate is then treated with acetic anhydride to form this compound.
The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an aqueous or organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced derivatives, and substituted piperazinylacetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
N-Pyrrolidino Etonitazene: A novel opioid with structural similarities.
Uniqueness
N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide is unique due to its specific combination of an ethoxyphenyl group and a piperazinylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C14H21N3O2/c1-2-19-13-5-3-12(4-6-13)16-14(18)11-17-9-7-15-8-10-17/h3-6,15H,2,7-11H2,1H3,(H,16,18) |
InChI Key |
WVWBILLNCLGCJG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCNCC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid](/img/structure/B1644716.png)
![4-Amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1644718.png)









![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[3-hydroxy-N-phenyl]-2-naphthalenecarboxamide](/img/structure/B1644761.png)


